molecular formula C8H7F2I B6221547 5-ethyl-1,3-difluoro-2-iodobenzene CAS No. 1350751-60-8

5-ethyl-1,3-difluoro-2-iodobenzene

Cat. No. B6221547
CAS RN: 1350751-60-8
M. Wt: 268
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1,3-difluoro-2-iodobenzene is an organic compound with the molecular formula C8H7F2I. It is used in research and has a molecular weight of 268.04 .


Molecular Structure Analysis

The molecular structure of 5-ethyl-1,3-difluoro-2-iodobenzene consists of a benzene ring with two fluorine atoms, one iodine atom, and an ethyl group attached to it .


Physical And Chemical Properties Analysis

5-Ethyl-1,3-difluoro-2-iodobenzene is a compound with a molecular weight of 268.04 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .

Scientific Research Applications

Late-stage Difluoromethylation

The presence of difluoro groups in the compound suggests potential use in late-stage difluoromethylation . This process involves the transfer of CF2H to C (sp2) sites, a field of research that has seen significant developments in the last decade . This strategy is best applied to heteroaromatics .

Fluorescence Microscopy

Compounds with similar structures have been used in fluorescence microscopy . They can be infused in silicon oil to impart fluorescence, which can be used in light microscopy for cell sheets .

Cell Labelling

Similar compounds have been used in the labelling of cells . For example, they can be used in labelling of mouse pre-adipocyte 3t3-L1 cells .

Material Science

The compound could potentially be used in material science . Scientists with experience in material science could explore its properties for various applications .

Chemical Synthesis

Given its unique structure, the compound could be used in chemical synthesis . It could serve as a building block in the synthesis of more complex molecules .

Chromatography

The compound could potentially be used in chromatography . Its unique properties could be useful in the separation and analysis of mixtures .

Safety and Hazards

5-Ethyl-1,3-difluoro-2-iodobenzene is classified as a warning signal word. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to use only outdoors or in a well-ventilated area (P271) .

Future Directions

While specific future directions for 5-ethyl-1,3-difluoro-2-iodobenzene are not mentioned in the retrieved data, compounds of this nature are often subjects of research in the development of new synthetic methods and the synthesis of complex organic molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethyl-1,3-difluoro-2-iodobenzene involves the introduction of an ethyl group, two fluorine atoms, and an iodine atom onto a benzene ring.", "Starting Materials": [ "Benzene", "Ethyl bromide", "Sodium fluoride", "Iodine", "Copper (I) iodide", "Potassium carbonate", "Dimethylformamide" ], "Reaction": [ "Step 1: Bromination of benzene with ethyl bromide in the presence of copper (I) iodide as a catalyst to form 1-ethylbromobenzene.", "Step 2: Fluorination of 1-ethylbromobenzene with sodium fluoride in the presence of a catalytic amount of copper (I) iodide to form 5-ethyl-1-fluorobenzene.", "Step 3: Difluorination of 5-ethyl-1-fluorobenzene with sodium fluoride in the presence of a catalytic amount of copper (I) iodide to form 5-ethyl-1,3-difluorobenzene.", "Step 4: Iodination of 5-ethyl-1,3-difluorobenzene with iodine in the presence of potassium carbonate and dimethylformamide as a solvent to form 5-ethyl-1,3-difluoro-2-iodobenzene." ] }

CAS RN

1350751-60-8

Molecular Formula

C8H7F2I

Molecular Weight

268

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.